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Executive Summary

Dimethyl terephthalate (DMT), a monomer primarily used in the production of polyethylene
terephthalate (PET), has been the subject of numerous in vitro genotoxicity studies. This
technical guide provides a comprehensive review of the available data, summarizing key
findings from a battery of assays designed to assess the potential of DMT to induce genetic
damage. The overwhelming consensus from these studies is that dimethyl terephthalate is
non-genotoxic in vitro. This conclusion is supported by consistently negative results across a
range of endpoints, including gene mutations, chromosomal aberrations, and DNA damage.
This guide presents a detailed analysis of the experimental protocols and quantitative data
from these pivotal studies to support risk assessment and research and development activities.

Data Summary

The following tables summarize the quantitative data from key in vitro genotoxicity studies on
dimethyl terephthalate.

Table 1: Bacterial Reverse Mutation Assay (Ames Test)
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Concentration Metabolic

Study Strains Tested o Results
Range Activation (S9)
Salmonella
Zeiger et al., typhimurium Not specified in ) ) Non-
With and without ]
1982 TA98, TA100, abstract mutagenic[1]

TA1535, TA1537

Salmonella

Kozumbo et al., o Up to 1000 p ] ) Non-
typhimurium With and without )
1982 g/plate mutagenic[2]
TA98, TA100
Salmonella
typhimurium o
Monarca et al., Not specified in ] ) Non-
TA98, TA100, With and without )
1991 abstract mutagenic[3]
TA1535, TA1537,
TA1538

Table 2: Mammalian Cell Gene Mutation Assay

. Metabolic
. Concentrati L
Study Cell Line Assay Activation Results
on Range
(S9)

L5178Y o
Myhr & Thymidine -~ ]

mouse ) Not specified With and Non-
Caspary, Kinase (TK) , _ _

lymphoma in abstract without mutagenic
1991 I locus

cells

Table 3: Cytogenetic Assays
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. Metabolic
. Concentrati L
Study Cell Line Assay Type Activation Results
on Range
(S9)
Chinese - )
Loveday et Chromosoma  Not specified  With and _
Hamster . _ . Negative
al., 1990 | Aberrations in abstract without
Ovary (CHO)
Chinese Sister -~ ]
Loveday et ) Not specified With and )
Hamster Chromatid ) ) Negative
al., 1990 in abstract without
Ovary (CHO) Exchange
Human
Monarca et peripheral Chromosoma  Not specified With and ]
. ) ] Negative[3]
al., 1991 blood | Aberrations in abstract without
lymphocytes
Human
Monarca et peripheral Micronucleus  Not specified With and ]
) ] Negative[3]
al., 1991 blood Assay in abstract without
lymphocytes
Table 4: DNA Damage and Repair Assays
Cell . Metabolic
. Concentrati L
Study Line/Syste Assay Type Activation Results
on Range
m (S9)
CO60 cells, ) N
Monarca et ] DNA Single- Not specified Not )
primary rat ) ] Negative[3]
al., 1991 Strand Break  in abstract applicable
hepatocytes
Unscheduled
Monarca et DNA Not specified Not )
Hela cells ) ) ] Negative[3]
al., 1991 Synthesis in abstract applicable
(UDS)
Experimental Protocols
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Detailed methodologies for the key in vitro genotoxicity assays are outlined below. These
protocols are based on standard guidelines and the information available from the cited
studies.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of a chemical by
measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella
typhimurium.

Methodology:

o Strains: A set of at least four S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537)
are used to detect different types of mutations (frameshift and base-pair substitutions).

o Metabolic Activation: The test is performed both in the presence and absence of a
mammalian metabolic activation system (S9 fraction), typically derived from the livers of rats
induced with Aroclor 1254. This is to assess the mutagenicity of the parent compound and its
metabolites.

o Exposure: The bacterial strains are exposed to various concentrations of dimethyl
terephthalate, along with a vehicle control and positive controls, on a minimal glucose agar
plate.

 Incubation: The plates are incubated at 37°C for 48-72 hours.

e Scoring: The number of revertant colonies (colonies that have regained the ability to
synthesize histidine) is counted. A substance is considered mutagenic if it causes a dose-
dependent increase in the number of revertant colonies compared to the solvent control.
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Ames Test Experimental Workflow

Mammalian Chromosomal Aberration Test

This assay evaluates the potential of a test substance to induce structural chromosomal
abnormalities in cultured mammalian cells.

Methodology:

Cell Culture: Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes
are cultured in appropriate media.

Treatment: The cells are exposed to various concentrations of dimethyl terephthalate, a
vehicle control, and positive controls for a defined period. The assay is conducted with and
without metabolic activation (S9 mix).

Harvesting: After treatment, cells are treated with a metaphase-arresting agent (e.g.,
colcemid), harvested, and subjected to hypotonic treatment and fixation.

Slide Preparation and Staining: The fixed cells are dropped onto microscope slides, air-dried,
and stained (e.g., with Giemsa).

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/product/b492978?utm_src=pdf-body-img
https://www.benchchem.com/product/b492978?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b492978?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

¢ Microscopic Analysis: Metaphase spreads are examined microscopically for chromosomal

aberrations, such as chromatid and chromosome gaps, breaks, and exchanges.

Culture Mammalian Cells

Treat with DMT +/- S9

Add Metaphase Arresting Agent

Harvest and Fix Cells

Prepare and Stain Slides
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Report Results
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
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